Benzyl ethyl malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

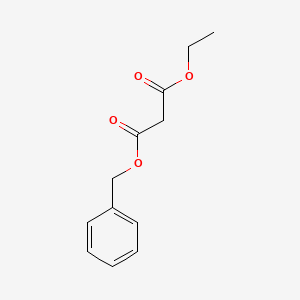

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-benzyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNOCUSLPSCMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340170 | |

| Record name | Benzyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42998-51-6 | |

| Record name | Benzyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl Ethyl Malonate (CAS 42998-51-6): A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of Benzyl Ethyl Malonate in Modern Organic Synthesis

This compound, with its CAS number 42998-51-6, is a nuanced yet powerful reagent in the synthetic chemist's toolkit. As an unsymmetrical malonic ester, it offers unique advantages in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and fine chemical synthesis.[1][2] Its structure, featuring both a labile ethyl ester and a more sterically demanding, UV-active benzyl ester, allows for selective manipulations and the introduction of precise functionalities. This guide provides an in-depth exploration of this compound, from its fundamental properties to advanced, field-tested synthetic protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral characteristics is paramount for its effective use and for in-process reaction monitoring.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 42998-51-6 | [3] |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 138-139 °C | ChemBK |

| Density | 1.087 g/cm³ | The Good Scents Company |

| Refractive Index | 1.5000 @ 20.00 °C | The Good Scents Company |

| Solubility | Soluble in alcohol and ether; sparingly soluble in water. | [2] |

Spectroscopic Signature: A Guide to Identification and Purity Assessment

The unique structural motifs of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by several key resonances. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The benzylic protons will appear as a singlet, and the aromatic protons of the benzyl group will be visible in the aromatic region of the spectrum. The methylene protons of the malonate backbone will also be present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of both the ethyl and benzyl esters, the carbons of the aromatic ring, the benzylic carbon, the methylene carbon of the malonate, and the carbons of the ethyl group.[3]

Infrared (IR) Spectroscopy:

The IR spectrum is dominated by the strong carbonyl (C=O) stretching vibrations of the two ester groups, typically appearing in the range of 1735-1750 cm⁻¹.[4][5][6][7][8] The C-O stretching of the ester linkages will also produce strong bands in the 1000-1300 cm⁻¹ region. Additionally, characteristic absorptions for the aromatic C-H and C=C bonds of the benzyl group will be observed.[4][5][7]

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the ethoxy group, the benzyl group, and cleavage of the ester functionalities, leading to characteristic fragment ions that can be used for structural elucidation.[3][9]

Synthesis of this compound: A Representative Protocol

While several general methods for the synthesis of unsymmetrical malonic esters exist, a common and reliable approach involves the mono-alkylation of a malonic ester followed by transesterification, or the direct reaction of a mono-ester with a haloformate. A representative synthesis starting from ethyl malonate is outlined below, based on established principles of malonic ester chemistry.[10]

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Potassium Ethyl Malonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1 equivalent) in absolute ethanol.

-

To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete mono-saponification.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of potassium ethyl malonate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Benzylation of Potassium Ethyl Malonate

-

Suspend the dried potassium ethyl malonate (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

-

Add benzyl bromide (1 equivalent) dropwise to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Applications in Advanced Organic Synthesis

This compound is a versatile intermediate for the synthesis of a wide array of target molecules. Its utility stems from the reactivity of the active methylene group and the differential reactivity of its two ester functionalities.

Alkylation Reactions: Building Carbon Skeletons

The acidic α-protons of the malonate core are readily removed by a suitable base to form a stabilized enolate, which is a potent nucleophile for the formation of new carbon-carbon bonds via reaction with electrophiles such as alkyl halides.[10][11]

Caption: General scheme for the alkylation of this compound.

Experimental Protocol: Alkylation of this compound

-

To a solution of this compound (1 equivalent) in a dry, aprotic solvent (e.g., THF, DMF), add a suitable base such as sodium ethoxide or sodium hydride (1.1 equivalents) at 0°C under an inert atmosphere.

-

Stir the mixture at this temperature for 30 minutes to ensure complete enolate formation.

-

Add the desired alkyl halide (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

This compound can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base, to yield substituted alkenes. This reaction is a cornerstone for the synthesis of various pharmacologically active compounds and functional materials.[12][13]

Experimental Protocol: Knoevenagel Condensation with an Aldehyde

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture, wash with dilute acid, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated product by recrystallization or column chromatography.

Decarboxylation: Accessing Substituted Acetic Acid Derivatives

The malonic ester derivatives synthesized from this compound can undergo hydrolysis and subsequent decarboxylation to yield substituted carboxylic acids.[14] The choice of acidic or basic hydrolysis conditions can selectively cleave one of the ester groups, offering a pathway to either benzyl or ethyl esters of the final product.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Dissolve the alkylated this compound derivative in a suitable solvent (e.g., ethanol, dioxane).

-

For saponification, add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide and heat the mixture to reflux.

-

After complete hydrolysis (monitored by TLC), cool the reaction mixture and acidify with a strong acid (e.g., HCl).

-

Heat the acidified mixture to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

-

After the decarboxylation is complete, cool the mixture and extract the carboxylic acid product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent to obtain the crude product, which can be further purified if necessary.

Safety and Handling

This compound is considered to have low toxicity, but standard laboratory safety precautions should always be observed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structure allows for a wide range of transformations, making it an essential tool for the construction of complex molecules in drug discovery and development. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights needed to effectively utilize this important reagent in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tandfonline.com [tandfonline.com]

- 13. bhu.ac.in [bhu.ac.in]

- 14. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

An In-depth Technical Guide to Benzyl Ethyl Malonate: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of benzyl ethyl malonate, a versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its role as a key building block in the creation of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Core Properties of this compound

This compound is a diester of malonic acid, featuring both a benzyl and an ethyl ester group. This asymmetric substitution provides unique reactivity and physical properties that are advantageous in various synthetic strategies.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical suppliers and databases, providing a reliable reference for laboratory use.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 1-benzyl 3-ethyl propanedioate | [3] |

| CAS Number | 42998-51-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3][4] |

| Molecular Weight | 222.24 g/mol | [3][4] |

| Appearance | Colorless liquid | [2] |

| Density | 1.087 g/cm³ at 25 °C | [2] |

| Boiling Point | 138-139 °C at unknown pressure; 289.7 °C at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Refractive Index | 1.493-1.503 at 20 °C | [2] |

| Solubility | Soluble in alcohol. Water solubility: 525.7 mg/L at 25 °C. | [2] |

| Storage | Store in a cool, dry place in a well-sealed container, away from oxidizing agents. | [5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and specific experimental conditions. Two primary, validated routes are detailed below: transesterification of diethyl malonate and direct alkylation of a malonate precursor.

Protocol 1: Synthesis via Transesterification of Diethyl Malonate

This protocol is adapted from established literature on the transesterification of malonic esters, providing a robust method for producing this compound.[6][7][8] The reaction involves the exchange of an ethyl group from diethyl malonate with a benzyl group from benzyl alcohol, often catalyzed by a solid acid catalyst.

Causality of Experimental Choices:

-

Solid Acid Catalyst (e.g., Sulphated Zirconia): A solid acid catalyst is chosen for its high efficiency, ease of separation from the reaction mixture (facilitating purification), and reusability, which aligns with principles of green chemistry.[6][8]

-

Molar Ratio: A molar excess of benzyl alcohol can be used to drive the equilibrium towards the formation of the desired product. However, for optimal selectivity towards the mono-substituted product (this compound) over the di-substituted (dibenzyl malonate), a controlled molar ratio is crucial.[6]

-

Temperature: The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate. The specific temperature is a balance between reaction kinetics and the potential for side reactions or degradation of the reactants and products.[6]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound via transesterification.

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate, benzyl alcohol (a 1:3 molar ratio is a good starting point), and the solid acid catalyst (e.g., 0.75 g of sulphated zirconia).[6]

-

Reaction: Heat the reaction mixture to 393 K (120 °C) with continuous stirring for 5 hours.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Catalyst Removal: Filter the reaction mixture to separate the solid catalyst. The catalyst can be washed with a suitable solvent (e.g., acetone), dried, and calcined for reuse.[7]

-

Analysis and Purification: The filtrate, containing the product mixture, can be analyzed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to determine the conversion and selectivity. The crude product is then purified by vacuum distillation to isolate this compound.

Protocol 2: Synthesis via Alkylation of Ethyl Malonate

This method is a classic example of the malonic ester synthesis, where the enolate of a malonic ester is alkylated with an alkyl halide.[9][10] While this protocol is for the synthesis of diethyl benzylmalonate, it can be readily adapted for this compound by starting with the appropriate monoester or by carefully controlling the stoichiometry of the reactants.

Causality of Experimental Choices:

-

Base (Sodium Ethoxide): Sodium ethoxide is a commonly used base for deprotonating malonic esters. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification as a side reaction.[9]

-

Solvent (Ethanol): Ethanol is a suitable solvent for this reaction as it readily dissolves both the sodium ethoxide and the malonic ester.

-

Alkylating Agent (Benzyl Chloride): Benzyl chloride is an effective electrophile for the S(_N)2 reaction with the malonate enolate.[11]

-

Neutralization and Work-up: The reaction is worked up by neutralizing any remaining base and then extracting the product into an organic solvent. This ensures the removal of inorganic byproducts and isolation of the desired ester.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a benzylated malonate via alkylation.

Step-by-Step Methodology (for Diethyl Benzylmalonate):

-

Enolate Formation: In a flask equipped with a stirrer and reflux condenser, dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.

-

Malonate Addition: To the sodium ethoxide solution, add diethyl malonate.

-

Alkylation: Add benzyl chloride dropwise to the reaction mixture.

-

Reaction Completion: Reflux the mixture with stirring until the solution is neutral to moist litmus paper.

-

Solvent Removal: Remove the ethanol by distillation.

-

Work-up: Treat the residue with water and extract the diethyl benzylmalonate with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify the product by vacuum distillation.

Applications in Drug Development and Organic Synthesis

This compound and its close analogs are valuable intermediates in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical sector.[1][2][4][12] The malonate functional group provides a versatile handle for constructing carbon-carbon bonds through alkylation and condensation reactions.

Synthesis of Barbiturates

Malonic esters are foundational in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[9] The general synthesis involves the condensation of a disubstituted malonic ester with urea.[13] For example, the synthesis of 5-benzyl-5-ethylbarbituric acid involves the sequential alkylation of diethyl malonate, first with an ethyl group and then with a benzyl group, to form diethyl 2-benzyl-2-ethylmalonate.[14] This intermediate is then condensed with urea in the presence of a strong base to form the final barbiturate ring system.[14][15]

Reaction Scheme: Barbiturate Synthesis

Caption: Synthetic pathway to 5-benzyl-5-ethylbarbituric acid.

Synthesis of Phenylbutazone and Analogs

Malonic esters are also key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. The synthesis of phenylbutazone involves the reaction of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.[16] This highlights the utility of malonic ester derivatives in constructing heterocyclic ring systems that are common in pharmaceuticals.

Building Blocks for Complex Molecules

The ability to introduce two different substituents on the α-carbon of the malonate makes these compounds powerful tools for creating complex carbon skeletons. This is particularly valuable in drug discovery, where the systematic modification of a lead compound is often required to optimize its pharmacological properties. This compound, with its pre-installed benzyl group, serves as an advanced intermediate, streamlining the synthesis of target molecules containing a benzyl moiety.

Characterization and Spectroscopic Data

Proper characterization of this compound is essential for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the benzyl group, the aromatic protons, and the methine proton of the malonate backbone.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and benzyl groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band in the region of 1730-1760 cm⁻¹, corresponding to the C=O stretching of the ester functional groups.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethoxy and benzyloxy groups.

Safety and Handling

This compound is a chemical that should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound, 42998-51-6 [thegoodscentscompany.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. Design of Sulphate Modified Solid Acid Catalysts for Transesterification of Diethyl Malonate with Benzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Benzyl ethyl malonate molecular weight and formula

An In-Depth Technical Guide to Benzyl Ethyl Malonate: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS: 42998-51-6), a key intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, reliable synthetic routes, and the mechanistic basis for its application, particularly focusing on its role as a versatile building block in the creation of complex molecular architectures.

Core Physicochemical & Structural Properties

This compound is an asymmetrically substituted diester of malonic acid. Structurally, it features an ethyl ester group and a benzyl ester group attached to the central malonate framework. This asymmetry is pivotal, allowing for selective chemical manipulations that are not possible with symmetrical diesters like diethyl malonate.

The molecule's reactivity is dominated by the methylene group (–CH₂–) positioned between two carbonyl carbons. The electron-withdrawing nature of the adjacent ester groups significantly increases the acidity of the α-hydrogens (pKa ≈ 11.75), making this position susceptible to deprotonation by common bases to form a stabilized carbanion (enolate).[1] This enolate is the cornerstone of the malonic ester synthesis, serving as a potent carbon nucleophile for building complex carbon skeletons.[2][3]

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [4] |

| Molecular Weight | 222.24 g/mol | [4][5][6] |

| CAS Number | 42998-51-6 | [1] |

| Appearance | Colorless Liquid | [1] |

| Density | ~1.087 g/cm³ @ 25 °C | [1][5] |

| Boiling Point | 138-139 °C | [1] |

| Refractive Index | ~1.500 @ 20 °C | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (525.7 mg/L @ 25°C). | [1][6] |

Molecular Structure Diagram

The diagram below illustrates the key functional groups within the this compound structure, highlighting the acidic α-hydrogens that are central to its reactivity.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of unsymmetrical malonic esters like this compound requires a controlled, stepwise approach to prevent the formation of symmetric diester byproducts. A reliable and scalable method is the sequential esterification of malonic acid.[7]

Causality: This process works by first converting malonic acid into a monoester. By controlling the stoichiometry (using one equivalent of the first alcohol), a statistical mixture is produced, from which the monoester can be isolated. The remaining free carboxylic acid group is then esterified with a different alcohol in a second, distinct step. This sequential addition ensures the targeted formation of the asymmetric product.

Synthetic Workflow: Two-Stage Esterification

Caption: Logical workflow for the synthesis of this compound.

Core Applications in Drug Development & Organic Synthesis

The utility of this compound stems from the principles of the Malonic Ester Synthesis , a foundational carbon-carbon bond-forming reaction.[2][3][8] This synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.

Mechanistic Pathway of Malonic Ester Synthesis

The general mechanism involves three critical steps:

-

Deprotonation: A base (e.g., sodium ethoxide) removes an acidic α-hydrogen to form a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate attacks an electrophilic carbon, typically from an alkyl halide (R-X), via an Sₙ2 reaction. This step forms the new C-C bond.

-

Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis of both ester groups yields a substituted malonic acid. This β-dicarboxylic acid is thermally unstable and readily loses CO₂ upon heating to yield the final substituted carboxylic acid.

References

- 1. chembk.com [chembk.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 42998-51-6 [thegoodscentscompany.com]

- 6. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

A Comprehensive Technical Guide to Benzyl Ethyl Malonate: Nomenclature, Synthesis, and Applications

This guide provides an in-depth analysis of benzyl ethyl malonate, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis protocols, and its strategic applications, particularly in the construction of complex molecular architectures.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. This compound is a mixed diester of propanedioic acid (commonly known as malonic acid).

IUPAC Name

The systematic IUPAC name for this compound is 3-O-benzyl 1-O-ethyl propanedioate [1]. This nomenclature clarifies the connectivity: the propanedioic acid backbone is esterified with an ethyl group at position 1 and a benzyl group at position 3.

Common Synonyms and Identifiers

In literature and commercial catalogs, this compound is known by several names. Understanding these synonyms is crucial for comprehensive literature searches.

| Identifier | Value | Source(s) |

| Common Name | This compound | [1][2][3] |

| CAS Number | 42998-51-6 | [1][2][3] |

| Synonyms | Malonic acid benzyl ethyl ester, Ethyl phenylmethyl propanedioate, 1-Benzyl 3-ethyl propanedioate | [3][4] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][4] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| InChIKey | CGNOCUSLPSCMLL-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCOC(=O)CC(=O)OCc1ccccc1 | [2][3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a colorless liquid with an aromatic odor, and its key properties are summarized below.[4][5]

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 138-139 °C (at unspecified pressure) | [4][6] |

| Density | 1.087 g/mL | [4][6] |

| Refractive Index | 1.493 - 1.503 | [4][5] |

| Flash Point | 145 °C / 4mm | [4][5][6] |

| Water Solubility | 525.7 mg/L at 25 °C | [3][4][5] |

| Solubility | Soluble in common organic solvents like ethanol and ether.[3][4][5] |

Synthesis and Manufacturing

The synthesis of a mixed ester like this compound requires a strategy that prevents the formation of symmetric diesters (diethyl malonate and dibenzyl malonate). A robust and common approach involves the mono-saponification of a symmetric diester followed by alkylation of the resulting carboxylate salt.

Synthetic Rationale

The presented protocol is based on the selective mono-hydrolysis of diethyl malonate to form ethyl potassium malonate (potassium ethyl propanedioate). This mono-ester salt can then act as a nucleophile in a substitution reaction with benzyl bromide. The choice of potassium hydroxide in an ethanolic solution is critical; it provides the base for hydrolysis while the ethanol solvent pushes the equilibrium to favor the mono-ester salt over complete saponification. The subsequent Sₙ2 reaction with benzyl bromide is an efficient method for introducing the benzyl ester group.

Experimental Protocol: Two-Step Synthesis

Step 1: Preparation of Ethyl Potassium Malonate

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 28 g (0.5 mol) of potassium hydroxide in 250 mL of absolute ethanol with gentle heating.

-

Cool the solution to room temperature.

-

Add 80 g (0.5 mol) of diethyl malonate dropwise to the stirred potassium ethoxide solution over 30 minutes. A white precipitate of ethyl potassium malonate will form.

-

Stir the mixture at room temperature for an additional 2 hours to ensure complete salt formation.

-

The resulting slurry is used directly in the next step without isolation.

Step 2: Synthesis of this compound

-

To the slurry of ethyl potassium malonate from Step 1, add 85.5 g (0.5 mol) of benzyl bromide dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Cool the reaction mixture to room temperature and filter to remove the precipitated potassium bromide.

-

Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is taken up in 200 mL of diethyl ether and washed sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation to obtain pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Core Applications in Organic Synthesis

This compound is a valuable building block due to two key structural features: the acidic protons of the central methylene (-CH₂-) group and the presence of a benzyl ester which can be selectively cleaved.

Malonic Ester Synthesis and C-Alkylation

The primary utility of malonate esters is in the formation of carbon-carbon bonds at the α-carbon. The methylene protons are acidic (pKa ≈ 13) and can be readily removed by a suitable base (e.g., sodium ethoxide) to form a stable enolate. This enolate is a potent nucleophile that reacts with alkyl halides to form substituted malonates.

A unique advantage of the benzyl-ethyl mixed ester is the potential for orthogonal deprotection. The ethyl ester can be hydrolyzed under basic or acidic conditions, while the benzyl ester can be selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C). This allows for more complex and controlled synthetic sequences.

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations with non-enolizable aldehydes and ketones.[7][8] This reaction, typically catalyzed by a weak amine base like piperidine, involves the condensation of the active methylene compound with the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] This is a fundamental route for synthesizing substituted alkenes.

Visualization of Application Logic

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is considered to have low toxicity but standard laboratory safety protocols must be followed.[4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Precautions: Avoid contact with skin and eyes.[4][5] Do not breathe vapors.[5]

-

Storage: Store in a cool, dry place away from ignition sources and strong oxidizing agents.

Conclusion

This compound is a highly versatile and strategic intermediate in organic synthesis. Its IUPAC name, 3-O-benzyl 1-O-ethyl propanedioate, accurately describes its structure as a mixed ester of malonic acid. Its value to researchers and drug development professionals lies in the reactivity of its active methylene group for C-C bond formation and the potential for orthogonal deprotection of its two distinct ester functionalities. A solid understanding of its properties, synthesis, and reaction pathways enables the efficient construction of complex molecular targets.

References

- 1. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. organicreactions.org [organicreactions.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Benzyl ethyl malonate solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Benzyl Ethyl Malonate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound (BEM), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data points to explain the underlying chemical principles governing BEM's solubility profile. We will explore its behavior in aqueous and organic media, provide actionable experimental protocols for solubility determination, and discuss the practical implications for its use in laboratory and industrial settings.

Understanding this compound: A Structural Perspective

This compound (CAS: 42998-51-6, Molecular Formula: C₁₂H₁₄O₄) is a diester with a molecular weight of 222.24 g/mol .[4] Its structure is fundamental to understanding its solubility.

-

Core Structure: The molecule consists of a central malonic acid core esterified with one ethyl group and one benzyl group.

-

Polarity Drivers: The two ester functionalities (-COO-) contain polar carbonyl (C=O) and ether (C-O) bonds. These groups can act as hydrogen bond acceptors, allowing for weak interactions with protic solvents.

-

Nonpolar Regions: The molecule possesses significant nonpolar character due to the aromatic benzyl ring and the ethyl group.

The interplay between these polar and nonpolar regions dictates BEM's solubility, which can be predicted by the "like dissolves like" principle. The estimated octanol-water partition coefficient (logP) of 2.020 indicates a moderate degree of lipophilicity, suggesting a preference for organic solvents over water.[5]

Key Physicochemical Properties

A summary of BEM's relevant physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [4] |

| Molecular Weight | 222.24 g/mol | [1][4] |

| Appearance | Colorless liquid | [2][6] |

| Density | ~1.087 g/mL at 25 °C | [2][5] |

| Boiling Point | 138-139 °C at 4 mmHg | [1][2] |

| logP (o/w) | 2.020 (estimated) | [5] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification strategies, and formulation.

Aqueous Solubility

This compound is classified as slightly soluble to insoluble in water. Experimental data indicates a water solubility of approximately 525.7 mg/L at 25 °C .[1][2][5] This low solubility is expected. While the ester groups can accept hydrogen bonds from water, the large nonpolar surface area of the benzyl and ethyl groups disrupts the highly cohesive hydrogen-bonding network of water, making dissolution energetically unfavorable.

Organic Solvent Solubility

BEM exhibits significantly higher solubility in common organic solvents, a direct consequence of its chemical structure.[2][6] This makes it well-suited for use in organic synthesis.

-

Polar Protic Solvents: BEM is readily soluble in alcohols like ethanol.[1][2][5] The solvent's hydroxyl group can interact with the ester's carbonyl oxygen, while its alkyl chain favorably interacts with the nonpolar regions of BEM.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) are effective at dissolving BEM through dipole-dipole interactions with the ester groups.

-

Nonpolar Solvents: Solubility is expected to be lower in highly nonpolar solvents like hexane compared to moderately polar solvents, as there are no strong driving forces for interaction beyond weak van der Waals forces.

A summary of its qualitative solubility is presented in the table below.

| Solvent Class | Example Solvent(s) | Qualitative Solubility | Primary Interaction Mechanism |

| Aqueous | Water | Very Low (Slightly Soluble) | Dipole-Dipole, weak H-Bonding |

| Polar Protic | Ethanol, Methanol | Soluble | H-Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble / Miscible | Dipole-Dipole |

| Ethers | Diethyl Ether | Soluble | Dipole-Dipole |

| Chlorinated | Dichloromethane, Chloroform | Soluble / Miscible | Dipole-Dipole |

| Aromatic | Toluene | Soluble | π-π Stacking, van der Waals |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | van der Waals Forces |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data, the following protocol provides a reliable method for qualitative and semi-quantitative assessment. This workflow is designed to be self-validating by systematically classifying the compound based on its behavior in a series of solvents.

Logical Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying an unknown compound, which is directly applicable to verifying the solubility of BEM.

Caption: A flowchart for systematic solubility classification.

Step-by-Step Protocol

This protocol is adapted from standard organic qualitative analysis procedures.[7][8][9]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized water, 5% HCl, 5% NaOH, absolute ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane.

Procedure:

-

Sample Preparation: Into a small, dry test tube, place approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.

-

Mixing: After each addition, cap and vortex the test tube vigorously for 30-60 seconds.[10] Observe the mixture carefully. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles or oily droplets.[10]

-

Aqueous and Reactive Solubility Testing:

-

Water: Begin by testing solubility in deionized water. Based on known data, BEM should be insoluble.

-

5% HCl: If insoluble in water, use a fresh sample and test in 5% HCl. BEM lacks a basic functional group (like an amine), so it is expected to be insoluble.[8]

-

5% NaOH: If insoluble in HCl, use a fresh sample and test in 5% NaOH. The methylene protons in BEM are weakly acidic but generally not acidic enough to be deprotonated by 5% NaOH. Therefore, no significant solubility increase is expected.

-

-

Organic Solvent Testing:

-

Systematically repeat steps 1-3 for each of the organic solvents (ethanol, acetone, etc.).

-

Record observations as "Soluble," "Partially Soluble," or "Insoluble" for each solvent.

-

Causality and Interpretation:

-

Why start with water? Water is the universal baseline for polarity. Low solubility immediately points to a predominantly nonpolar or large molecular structure.[7]

-

Why test in acid/base? Solubility in dilute acid or base is a definitive test for the presence of a basic or acidic functional group, respectively.[9] An insoluble result for BEM in both confirms the absence of strongly acidic or basic centers.

-

Why use a range of organic solvents? Testing across a spectrum of polarities (from ethanol to hexane) provides a detailed map of the compound's solubility profile, which is critical for selecting appropriate solvents for reactions, chromatography, and crystallization.

Conclusion: Practical Implications for the Researcher

This compound's solubility profile—poor in water and robust in a range of common organic solvents—is a direct consequence of its diester structure, which combines polar hydrogen bond acceptors with significant nonpolar regions. This makes it an ideal intermediate for non-aqueous organic synthesis. Researchers can confidently select solvents like ethanol, ethyl acetate, or dichloromethane for reactions involving BEM. Its low water solubility is advantageous for purification, as it allows for easy separation from aqueous phases during workup procedures. Understanding this behavior is not just an academic exercise; it is fundamental to the efficient and successful application of this compound in the synthesis of pharmaceuticals and other high-value chemical entities.

References

- 1. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 42998-51-6 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.ws [chem.ws]

1H NMR and 13C NMR spectrum analysis of benzyl ethyl malonate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl Ethyl Malonate

Authored by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1][2] Its ability to probe the magnetic properties of atomic nuclei allows for the detailed mapping of atomic connectivity and chemical environments within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (C₁₂H₁₄O₄), a versatile diester utilized in organic synthesis, particularly for the construction of carbon-carbon bonds.[3][4] A thorough understanding of its spectral features is crucial for researchers and drug development professionals to verify its purity, confirm its identity, and monitor its transformations in chemical reactions.

This document moves beyond a mere recitation of spectral data, delving into the causality behind the observed chemical shifts, multiplicities, and integrations. By grounding the analysis in the fundamental principles of NMR, this guide serves as a practical, field-proven resource for the structural elucidation of this compound and related compounds.

Core Principles of ¹H and ¹³C NMR Spectroscopy

A foundational understanding of NMR principles is essential for accurate spectral interpretation. The technique is based on the behavior of atomic nuclei with a non-zero nuclear spin when placed in a strong magnetic field.[5]

¹H NMR Spectroscopy

Proton (¹H) NMR is highly sensitive and provides a wealth of information from four key features:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[6] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. The position of a signal is measured relative to a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[6]

-

Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[5]

-

Spin-Spin Splitting (Multiplicity): Non-equivalent protons on adjacent carbons interact, or "couple," causing their signals to split. The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s). This results in patterns such as singlets (0 neighbors), doublets (1 neighbor), triplets (2 neighbors), and quartets (3 neighbors).

-

Coupling Constant (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz). It is independent of the external magnetic field strength and provides information about the connectivity of atoms.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR provides direct information about the carbon skeleton of a molecule.[7] Key differences from ¹H NMR include:

-

Natural Abundance: The NMR-active ¹³C isotope has a low natural abundance of only 1.1%, making the technique inherently less sensitive than ¹H NMR.[7][8]

-

Chemical Shift Range: ¹³C chemical shifts span a much wider range (0-220 ppm) compared to ¹H NMR (0-12 ppm), which means that signals are typically well-resolved and rarely overlap.[7][8][9]

-

Proton Decoupling: ¹³C spectra are most commonly acquired using broadband proton decoupling. This technique irradiates all protons, removing ¹H-¹³C coupling and causing all carbon signals to appear as sharp singlets.[5] This simplifies the spectrum but means that multiplicity information is lost.

Structural Analysis and Spectral Predictions for this compound

To interpret the spectra, we must first analyze the structure of this compound and identify the unique proton and carbon environments.

The structure contains an ethyl group, a benzyl group, and a central malonate methylene group, creating distinct electronic environments.

Caption: Molecular structure of this compound with unique proton environments labeled (a-e).

¹H NMR Predictions:

-

Protons (a): A methyl group (CH₃) adjacent to a CH₂ group. Expected multiplicity: triplet.

-

Protons (b): A methylene group (CH₂) adjacent to a CH₃ group and an oxygen atom. Expected multiplicity: quartet.

-

Protons (c): A methylene group (CH₂) flanked by two carbonyl groups. No adjacent protons. Expected multiplicity: singlet.

-

Protons (d): A benzylic methylene group (CH₂) adjacent to an oxygen atom and an aromatic ring. No adjacent protons. Expected multiplicity: singlet.

-

Protons (e): Five aromatic protons on the phenyl ring. These are in slightly different environments but often overlap, appearing as a complex multiplet or a singlet in low-resolution spectra.[10]

¹³C NMR Predictions:

Based on the structure, we can predict 10 distinct carbon signals due to molecular symmetry (the ortho and meta carbons of the phenyl ring are equivalent in pairs).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a clear confirmation of its structure. The signals are assigned as follows:

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| a | ~1.25 | 3H | Triplet (t) | ~7.1 | Ethyl -CH₃ |

| b | ~4.19 | 2H | Quartet (q) | ~7.1 | Ethyl -OCH₂ - |

| c | ~3.45 | 2H | Singlet (s) | - | Malonate -CO-CH₂ -CO- |

| d | ~5.18 | 2H | Singlet (s) | - | Benzyl -OCH₂ -Ar |

| e | ~7.35 | 5H | Singlet (s) / Multiplet (m) | - | Aromatic Protons (Ar-H) |

Causality of Observed Signals:

-

Ethyl Group (a, b): The classic ethyl group pattern is observed. The -CH₃ protons (a ) at ~1.25 ppm are split into a triplet by the two neighboring -CH₂- protons (b ). The -CH₂- protons (b ) are significantly deshielded to ~4.19 ppm because they are directly attached to an electronegative oxygen atom.[11] Their signal is split into a quartet by the three neighboring -CH₃ protons (a ).

-

Malonate Methylene (c): The two protons of the central methylene group are chemically equivalent. They are positioned between two electron-withdrawing carbonyl groups, which deshields them to ~3.45 ppm. Since there are no protons on the adjacent carbonyl carbons, the signal appears as a sharp singlet.

-

Benzylic Methylene (d): These protons are deshielded for two reasons: they are attached to an electronegative oxygen atom and are adjacent to an aromatic ring. This combination results in a significant downfield shift to ~5.18 ppm. The absence of adjacent protons leads to a singlet.

-

Aromatic Protons (e): The five protons on the benzene ring resonate in the aromatic region around 7.35 ppm.[6][12] The delocalized π-electrons of the aromatic ring create a "ring current" that strongly deshields these protons.[12] While technically in three different environments (ortho, meta, para), their chemical shifts are often very similar, leading to a complex, overlapping multiplet that can appear as a single sharp peak in some spectra.[10]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of all non-equivalent carbon atoms, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.1 | Ethyl C H₃ | Standard aliphatic sp³ carbon, upfield position. |

| ~41.5 | Malonate -CO-C H₂-CO- | sp³ carbon shifted downfield by two adjacent carbonyl groups. |

| ~61.4 | Ethyl -OC H₂- | sp³ carbon bonded to oxygen, significantly deshielded.[13] |

| ~67.2 | Benzyl -OC H₂-Ar | sp³ carbon bonded to oxygen and an aromatic ring, highly deshielded. |

| ~128.3 | Aromatic C H (ortho, para) | Aromatic sp² carbons. |

| ~128.6 | Aromatic C H (meta) | Aromatic sp² carbons, slight difference in environment. |

| ~135.5 | Aromatic C (ipso) | Quaternary aromatic carbon attached to the benzyl CH₂ group. |

| ~166.8 | C =O (Ethyl Ester) | Carbonyl carbon of the ethyl ester.[9][14] |

| ~167.0 | C =O (Benzyl Ester) | Carbonyl carbon of the benzyl ester, very similar to the other ester. |

Causality of Observed Signals:

-

Aliphatic Carbons (sp³): The ethyl CH₃ carbon appears furthest upfield (~14.1 ppm) as expected for a simple alkyl carbon. The carbons directly attached to oxygen (ethyl CH₂ at ~61.4 ppm and benzyl CH₂ at ~67.2 ppm) are shifted significantly downfield due to the powerful deshielding effect of the electronegative oxygen atom.[13][14] The malonate CH₂ (~41.5 ppm) is also downfield due to the influence of the two adjacent carbonyls.

-

Aromatic Carbons (sp²): The carbons of the benzene ring appear in the typical aromatic region of ~125-150 ppm.[14] The signals around 128 ppm correspond to the protonated carbons, while the non-protonated (ipso) carbon to which the benzyl group is attached is found further downfield at ~135.5 ppm.

-

Carbonyl Carbons (sp²): The two ester carbonyl carbons resonate in the characteristic downfield region of 160-185 ppm.[9][14] Their chemical environments are very similar, resulting in two closely spaced signals around 167 ppm.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard procedure for obtaining high-quality NMR spectra of this compound. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-defined.

-

Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step for achieving high resolution.

-

For ¹H NMR:

-

Set the spectrometer frequency (e.g., 400 MHz).

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typically, 8 to 16 scans are sufficient due to the high sensitivity of ¹H NMR.

-

-

For ¹³C NMR:

-

Set the spectrometer to the appropriate frequency for carbon (e.g., 100 MHz on a 400 MHz instrument).

-

Acquire the spectrum using a standard pulse program with broadband proton decoupling.

-

A larger number of scans (e.g., 128 to 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

-

For both spectra, pick the peaks and label their chemical shifts.

-

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound. Each signal in the ¹H spectrum can be logically assigned based on its chemical shift, integration, and multiplicity, perfectly matching the expected ethyl, malonate, benzyl, and aromatic moieties. The ¹³C spectrum complements this by confirming the presence of ten unique carbon environments, including the distinct aliphatic, aromatic, and carbonyl carbons. This in-depth guide demonstrates how a systematic, principles-based approach to NMR interpretation serves as an indispensable tool for structural verification in research and development.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. Video: Carbon-13 (¹³C) NMR: Overview [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

The Alchemist's Toolkit: Benzyl Ethyl Malonate as a Cornerstone in Pharmaceutical Synthesis

A Technical Guide for the Modern Drug Discovery Professional

Foreword: The Unsung Hero of Synthesis

In the intricate tapestry of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical choices in chemical synthesis. Among the vast arsenal of reagents available to the medicinal chemist, certain molecules stand out not for their own therapeutic properties, but for their remarkable versatility as building blocks. Benzyl ethyl malonate is one such unsung hero—a pharmaceutical intermediate whose strategic application unlocks efficient pathways to complex and vital active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, delves into the core utility of this compound, moving beyond simple reaction schemes to explore the causality behind its synthetic applications and the rigorous standards required for its use. We will dissect its role in the creation of pivotal drug classes, providing not just the "how," but the "why," grounded in mechanistic understanding and validated protocols.

This compound: A Profile of a Versatile Intermediate

This compound (CAS No: 42998-51-6) is a diester of malonic acid, featuring both a benzyl and an ethyl ester group.[1] This asymmetrical design is not arbitrary; it is a key feature that provides synthetic chemists with a powerful tool for controlled molecular construction. The molecule is a colorless liquid, soluble in organic solvents like ethanol and ether.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 145°C (at 4 mmHg) | [4] |

| Refractive Index | 1.4935-1.5015 @ 20°C | [3] |

| Solubility | Soluble in alcohol; Water solubility: 525.7 mg/L @ 25°C | [4] |

The true value of this compound lies in the reactivity of the methylene group (the -CH₂- group) positioned between the two carbonyl carbons. The electron-withdrawing nature of the adjacent ester groups renders the protons on this carbon acidic, making them susceptible to deprotonation by a moderately strong base. This forms a stabilized enolate ion—a potent nucleophile that is central to the classic malonic ester synthesis. This reactivity allows for the sequential introduction of two different alkyl or aryl groups, a foundational strategy for building molecular complexity.[5]

The Synthetic Powerhouse: Applications in API Synthesis

The structural motif of a disubstituted acetic acid is a common feature in a multitude of pharmaceutical agents. This compound, through the malonic ester synthesis, provides an elegant and controllable route to such structures.

Central Nervous System Depressants: The Barbiturate Family

Barbiturates, a class of drugs that act as central nervous system depressants, are classic examples of pharmaceuticals synthesized using malonate derivatives.[6] The synthesis of phenobarbital (5-ethyl-5-phenylbarbituric acid), a widely used anticonvulsant, exemplifies this application.[7] The core of this synthesis is the condensation of a disubstituted malonic ester with urea.[8]

The overall workflow begins with the creation of the necessary disubstituted malonate, diethyl α-ethyl-α-phenylmalonate. While this can be approached from several starting materials, including benzyl cyanide, the fundamental steps involve the sequential alkylation of a malonate diester.[7]

Conceptual Workflow: Phenobarbital Synthesis

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Experimental Protocol: Synthesis of 5-Ethyl-5-Phenylbarbituric Acid (Phenobarbital)

This protocol is adapted from established methodologies for the condensation of a disubstituted malonic ester with urea.[2][8][9]

Materials:

-

Diethyl α-ethyl-α-phenylmalonate

-

Urea (dry)

-

Sodium methoxide or sodium ethoxide

-

Methanol or Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Water

-

Reaction flask with reflux condenser and mechanical stirrer

-

Heating mantle

Procedure:

-

Preparation of the Urea-Base Mixture: In a reaction flask, dissolve clean metallic sodium in absolute ethanol to prepare a fresh sodium ethoxide solution. Alternatively, add commercial sodium methoxide to absolute methanol. To this solution, add dry urea and stir until dissolved.[8]

-

Condensation Reaction: Slowly add diethyl α-ethyl-α-phenylmalonate to the urea-base mixture with efficient stirring.[9]

-

Reflux: Heat the reaction mixture to reflux (approximately 85-105°C) for 6-8 hours. During this time, a solid precipitate of the sodium salt of phenobarbital will form.[8][9]

-

Solvent Removal: After the reaction is complete, distill off the excess alcohol (methanol or ethanol), potentially under reduced pressure.[9]

-

Work-up and Isolation: Cool the residue and dissolve it in warm water (approx. 50°C).[7] While stirring vigorously, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3.[9] Phenobarbital will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude phenobarbital can be further purified by recrystallization from an ethanol/water mixture.

Anticonvulsants Beyond Barbiturates: The Case of Valproic Acid

The utility of malonic ester synthesis extends to other classes of anticonvulsants. Valproic acid, a widely used medication for epilepsy and bipolar disorder, is synthesized through the dialkylation of diethyl malonate.[1] This synthesis is a testament to the efficiency of using a malonate ester to introduce two identical alkyl groups symmetrically.

Reaction Pathway: Valproic Acid Synthesis

Caption: Synthetic route to Valproic Acid via malonic ester synthesis.

Experimental Protocol: Synthesis of Valproic Acid

This protocol is a generalized procedure based on the principles of malonic ester synthesis for producing dialkylated acetic acids.[1][10]

Materials:

-

Diethyl malonate

-

n-Propyl bromide

-

Sodium ethoxide

-

Ethanol (absolute)

-

Sodium hydroxide

-

Sulfuric or Hydrochloric acid

-

Reaction flask with reflux condenser and dropping funnel

Procedure:

-

First Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol in a reaction flask. To this, add diethyl malonate dropwise. After the initial reaction, slowly add one equivalent of n-propyl bromide and reflux the mixture until the reaction is complete (can be monitored by TLC).

-

Second Alkylation: To the cooled reaction mixture, add a second equivalent of sodium ethoxide, followed by a second equivalent of n-propyl bromide. Reflux the mixture again to complete the dialkylation.

-

Hydrolysis: After cooling, add a solution of sodium hydroxide to the reaction mixture. Heat the mixture to hydrolyze the ester groups to carboxylic acids. This step is typically conducted at around 80°C for 3-4 hours.[10]

-

Decarboxylation: After hydrolysis, distill off the ethanol. Acidify the aqueous residue with a strong acid (e.g., HCl) to a low pH (<1.5) to precipitate the dipropylmalonic acid.[10] Isolate the intermediate and heat it to 140-155°C. This will induce decarboxylation (loss of CO₂) to yield crude valproic acid.[10]

-

Purification: The resulting valproic acid can be purified by vacuum distillation.

Anticoagulants: A Link to Coumarin Derivatives

While this compound is not a direct precursor to the most common coumarin-based anticoagulants like warfarin, the underlying principles of Knoevenagel and Michael reactions, which are closely related to malonate chemistry, are central to their synthesis. For instance, the synthesis of warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone.[11][12] Benzalacetone itself is prepared via a Knoevenagel or Claisen-Schmidt condensation of benzaldehyde with acetone.[13]

This highlights a broader principle: the C-C bond-forming capabilities inherent in activated methylene compounds, like malonates, are fundamental to building the carbon skeletons of many drugs, including anticoagulants. The Knoevenagel condensation, for example, can be performed between an aldehyde (like benzaldehyde) and an active methylene compound (like diethyl malonate) to form a C=C double bond, a key step in the synthesis of various coumarins.[14][15]

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The use of this compound as a pharmaceutical intermediate necessitates stringent quality control to ensure the purity and identity of the final API. A combination of chromatographic and spectroscopic techniques is employed.

| Technique | Purpose | Key Parameters/Observations |

| Gas Chromatography (GC) | Purity assessment and quantification of impurities. | A typical assay by GC should indicate a purity of ≥80-97%, depending on the grade.[3] The method can separate this compound from starting materials and by-products. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | In GC-MS, the mass spectrum of this compound will show a characteristic fragmentation pattern, including a peak for the benzyl group (m/z 91) and fragments corresponding to the loss of ethoxy and other groups.[1] |

| ¹H NMR Spectroscopy | Structural confirmation and identification of protons. | The proton NMR spectrum provides signals corresponding to the ethyl group (a quartet and a triplet), the methylene protons between the carbonyls (a singlet), the benzylic protons (a singlet), and the aromatic protons. |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the carbons of the ethyl and benzyl groups, and the methylene carbon. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching of the ester groups and signals corresponding to the aromatic ring. |

A robust quality control protocol for this compound would include defined specifications for purity (by GC), identity (by IR and NMR), and limits for specific impurities.

Conclusion: A Versatile and Indispensable Tool

This compound, through its role in the venerable malonic ester synthesis, continues to be a cornerstone of pharmaceutical intermediate chemistry. Its ability to facilitate the controlled and efficient construction of carbon-carbon bonds makes it an invaluable tool for creating the complex molecular architectures required for therapeutic activity. From the synthesis of classic drugs like phenobarbital to the building blocks of modern anticonvulsants, the principles governing its reactivity are fundamental to the art and science of drug development. As the demand for more complex and stereochemically defined APIs grows, the strategic application of versatile intermediates like this compound will remain a critical component of the synthetic chemist's toolkit, enabling the innovations that drive progress in medicine.

References

- 1. This compound | C12H14O4 | CID 562228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Benzylethylmalonat, tech. 85 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 4. This compound, tech. 85% | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Manufacturing of Phenol Barbital | PPTX [slideshare.net]

- 9. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How Warfarin Is Synthesized and Key Insights [medicoverhospitals.in]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Benzyl ethyl malonate as a chemical reagent in organic synthesis

An In-depth Technical Guide to Benzyl Ethyl Malonate as a Chemical Reagent in Organic Synthesis

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the strategic construction of complex carbon frameworks is a cornerstone of molecular design, particularly within pharmaceutical and materials science. This compound, a derivative of malonic acid, has emerged as a highly versatile and valuable building block. Its unique structure, featuring an activated methylene group flanked by two distinct ester functionalities (benzyl and ethyl), provides chemists with a powerful tool for carbon-carbon bond formation.[1] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications, underscoring its role as a pivotal intermediate in the synthesis of high-value molecules.

Physicochemical & Safety Profile

Understanding the physical and chemical characteristics of a reagent is paramount to its effective and safe utilization in the laboratory. This compound is a colorless liquid with a characteristically aromatic, fruity odor.[2][3] Its stability under normal conditions and solubility in common organic solvents make it a practical reagent for a wide array of reaction conditions.[2]

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [2][4] |

| Molecular Weight | 222.24 g/mol | [2][4] |

| Boiling Point | 138-139 °C | [2][5] |

| Density | 1.087 g/mL | [2][5] |

| Refractive Index | 1.493 - 1.503 | [2] |

| Flash Point | 145 °C / 4mm | [2][5] |

| Water Solubility | 525.7 mg/L @ 25°C | [2][6] |

| Solvent Solubility | Soluble in alcohol, ether, chloroform, methanol | [2][7] |

| pKa (Predicted) | 11.75 ± 0.46 | [2] |

Safety and Handling

This compound is considered to have low toxicity, but standard laboratory safety protocols must be strictly followed.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[2] Do not breathe vapors.[2] Handle in a well-ventilated area or chemical fume hood. Keep away from ignition sources and strong oxidizing agents.[2]

-

Storage: Store in a cool, dry place away from direct sunlight.[2]

Core Application: The Malonic Ester Synthesis

The quintessential application of malonate esters is the malonic ester synthesis, a robust and reliable method for preparing carboxylic acids from alkyl halides. Diethyl benzylmalonate, a closely related analogue, is a classic reagent in this synthesis, prized for its predictable reactivity.[8] The principles and procedures are directly applicable to this compound. The process hinges on the acidity of the α-carbon, enabling its deprotonation to form a stable enolate, which then acts as a potent nucleophile.

The synthesis unfolds in three key stages:

-

Enolate Formation: The methylene proton is abstracted by a suitable base. The choice of base is critical; typically, an alkoxide corresponding to the ester (e.g., sodium ethoxide for ethyl esters) is used to prevent transesterification, which would lead to a mixture of products.

-

Alkylation: The resulting enolate attacks an alkyl halide (or other electrophile) in a classic SN2 reaction, forming a new carbon-carbon bond.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to a dicarboxylic acid, typically under acidic or basic conditions with heat. The resulting benzylmalonic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final substituted carboxylic acid.[9]

Mechanism: Malonic Ester Synthesis Workflow

The following diagram illustrates the logical flow of the malonic ester synthesis, culminating in the formation of a substituted acetic acid derivative.

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid

This protocol provides a representative example of the malonic ester synthesis using diethyl benzylmalonate, which serves as a proxy for this compound due to its analogous reactivity. The ultimate product after hydrolysis and decarboxylation of the starting material is 3-phenylpropanoic acid.

Materials:

-

Diethyl benzylmalonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Benzyl bromide

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath. Add diethyl benzylmalonate dropwise with stirring. Allow the mixture to stir for 1 hour to ensure complete formation of the enolate.

-